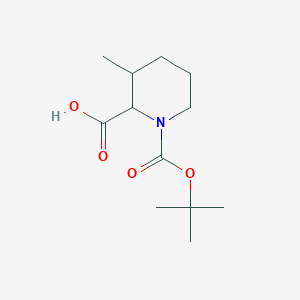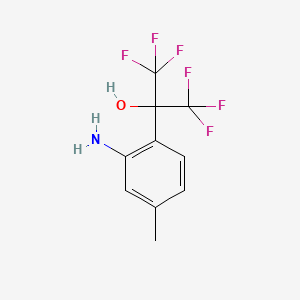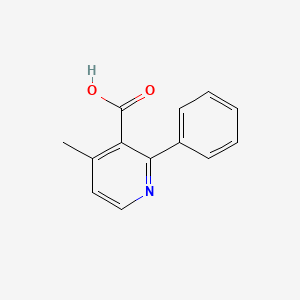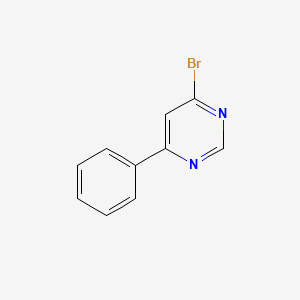
4-Brom-6-phenylpyrimidin
Übersicht
Beschreibung
4-Bromo-6-phenylpyrimidine is a chemical compound with the CAS Number: 34916-25-1 . It has a molecular weight of 235.08 and is typically in powder form .
Synthesis Analysis
The conversion of 4-bromo-6-phenylpyrimidine into 4-amino-6-phenylpyrimidine by treatment with potassium amide in liquid ammonia at -75° occurs to the extent of about 80% according to a mechanism involving an open-chain intermediate .Molecular Structure Analysis
The IUPAC name for 4-Bromo-6-phenylpyrimidine is the same as its common name . The InChI code for this compound is 1S/C10H7BrN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H .Chemical Reactions Analysis
The reactions of 4-bromo-6-phenylpyrimidine involve a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water .Physical And Chemical Properties Analysis
4-Bromo-6-phenylpyrimidine is a powder . It is stored at a temperature of 4 .Wissenschaftliche Forschungsanwendungen
Antiflammatorische Anwendungen
Pyrimidine, einschließlich 4-Brom-6-phenylpyrimidin, haben sich als vielversprechend in Bezug auf ihre pharmakologischen Wirkungen erwiesen, darunter auch ihre entzündungshemmenden Eigenschaften . Es ist bekannt, dass sie die Expression und Aktivität bestimmter wichtiger Entzündungsmediatoren hemmen, wie z. B. Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear factor κB, Leukotriene und einige Interleukine . Dadurch eignen sie sich als potenzielle Kandidaten für die Entwicklung neuer entzündungshemmender Mittel .
Synthese neuer Pyrimidin-Analoga
This compound kann zur Synthese neuer Pyrimidin-Analoga verwendet werden. Diese Analoga können verbesserte entzündungshemmende Aktivitäten bei minimaler Toxizität aufweisen . Die Struktur-Aktivitäts-Beziehungen (SARs) zahlreicher Pyrimidine wurden detailliert diskutiert, was Hinweise auf die Synthese dieser neuartigen Analoga liefert .
Antioxidative Anwendungen
Pyrimidine, einschließlich this compound, sind dafür bekannt, antioxidative Wirkungen zu zeigen . Dies macht sie bei der Behandlung von durch oxidativen Stress verursachten Krankheiten nützlich.
Antibakterielle Anwendungen
Pyrimidine haben sich als wirksam gegen Bakterien erwiesen . Dies deutet darauf hin, dass this compound möglicherweise für die Entwicklung neuer antibakterieller Mittel verwendet werden könnte.
Antivitale Anwendungen
Pyrimidine sind auch dafür bekannt, antivirale Wirkungen zu haben . Dies deutet darauf hin, dass this compound für die Entwicklung neuer antiviraler Medikamente eingesetzt werden könnte.
Antifungal Anwendungen
Pyrimidine, einschließlich this compound, haben sich als wirksam gegen Pilze erwiesen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antimykotika.
Wirkmechanismus
Target of Action
4-Bromo-6-phenylpyrimidine is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
Mode of Action
For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
It has been observed that pyrimidine derivatives can inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in various cellular processes, including inflammation and cell death.
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is often used to synthesize pyrimidine derivatives, is known for its mild and functional group tolerant reaction conditions . This suggests that 4-Bromo-6-phenylpyrimidine might have favorable ADME properties, but more research is needed to confirm this.
Result of Action
Some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They can reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that pyrimidine derivatives have a high degree of structural diversity and are broadly applied in therapeutic disciplines . They exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, and many more .
Cellular Effects
The cellular effects of 4-Bromo-6-phenylpyrimidine are currently unknown due to the lack of specific studies on this compound. Pyrimidine derivatives, to which 4-Bromo-6-phenylpyrimidine belongs, are known to have various effects on cells. For instance, they can modulate cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrimidine derivatives are involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including interactions with transporters or binding proteins, and effects on localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be localized in specific compartments or organelles within the cell, which can affect their activity or function .
Eigenschaften
IUPAC Name |
4-bromo-6-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTVNONDDCSYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574931 | |
| Record name | 4-Bromo-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34916-25-1 | |
| Record name | 4-Bromo-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


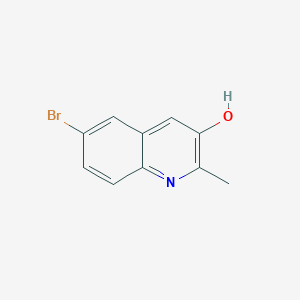
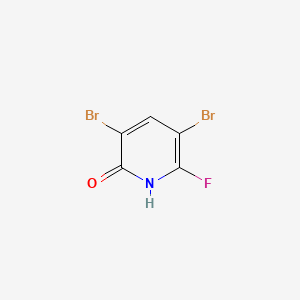
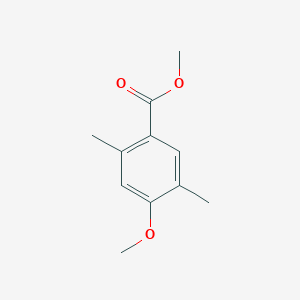

![5-methyl-2-(4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1628133.png)
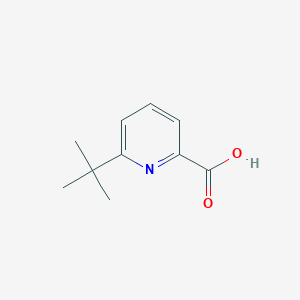


![9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B1628144.png)


